3-Ethylfuro[3,2-c]pyridine
Description
3-Ethylfuro[3,2-c]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with an ethyl substituent at the 3-position. This scaffold belongs to the furopyridine family, which has garnered significant interest due to its structural versatility, photophysical properties, and biological activities . The synthesis of furo[3,2-c]pyridine derivatives often employs modular building blocks, enabling the introduction of diverse substituents and functional groups . The ethyl group in this compound contributes to steric and electronic modifications, influencing its reactivity, solubility, and interactions in biological or material science applications .
Properties
CAS No. |
182819-54-1 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-ethylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C9H9NO/c1-2-7-6-11-9-3-4-10-5-8(7)9/h3-6H,2H2,1H3 |
InChI Key |
TXANSKRREMZELK-UHFFFAOYSA-N |
SMILES |
CCC1=COC2=C1C=NC=C2 |
Canonical SMILES |
CCC1=COC2=C1C=NC=C2 |
Synonyms |
Furo[3,2-c]pyridine,3-ethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Furo[3,2-c]pyridine derivatives vary in substituent type, valence (monovalent/divalent), and fused ring systems. Key comparisons include:
Table 1: Photophysical and Structural Comparisons
Key Observations :
- N-Oxide Derivatives: The introduction of an N-oxide group (e.g., compound 19) significantly enhances emission properties compared to non-oxidized analogs like compound 8 .
- Conjugation Effects: Divalent compounds (e.g., 15) exhibit red-shifted absorption due to extended π-conjugation, while bifuro derivatives (e.g., 20) show moderate red shifts and emission despite non-planarity .
Key Observations :
- Electron-Withdrawing Groups : Compounds with trifluoromethyl groups (e.g., 2-[3-(trifluoromethyl)phenyl] derivatives) exhibit enhanced stability and antibacterial activity .
- Metal Complexes : Coordination with metals like copper(II) or nickel(II) amplifies antimicrobial properties, likely through redox activity or membrane disruption .
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